molecular formula C27H30O5 B143870 2,3,4-Tri-O-benzyl-L-rhamnopyranose CAS No. 130282-66-5

2,3,4-Tri-O-benzyl-L-rhamnopyranose

Cat. No.: B143870
CAS No.: 130282-66-5
M. Wt: 434.5 g/mol
InChI Key: YRAQXZMHYZXWBZ-XXPOFYIKSA-N
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Description

2,3,4-Tri-O-benzyl-L-rhamnopyranose is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is involved in carbohydrate chemistry, glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Tri-O-benzyl-L-rhamnopyranose typically involves the protection of hydroxyl groups in L-rhamnose with benzyl groups. This process can be achieved through benzylation reactions using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Tri-O-benzyl-L-rhamnopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,3,4-Tri-O-benzyl-L-rhamnopyranose is extensively used in various scientific research fields:

Mechanism of Action

The mechanism of action of 2,3,4-Tri-O-benzyl-L-rhamnopyranose involves its role as a glycan precursor. It participates in glycosylation reactions, where it donates glycan moieties to proteins or lipids, forming glycoproteins or glycolipids. These glycosylated molecules play crucial roles in cell signaling, immune response, and molecular recognition processes .

Comparison with Similar Compounds

  • 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
  • 2,3,4-Tri-O-benzyl-D-mannopyranose
  • 2,3,4-Tri-O-benzyl-D-galactopyranose

Uniqueness: 2,3,4-Tri-O-benzyl-L-rhamnopyranose is unique due to its specific configuration and the presence of benzyl protecting groups at the 2, 3, and 4 positions. This configuration allows it to participate in selective glycosylation reactions, making it a valuable tool in glycobiology research .

Properties

IUPAC Name

(3R,4R,5S,6S)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O5/c1-20-24(29-17-21-11-5-2-6-12-21)25(30-18-22-13-7-3-8-14-22)26(27(28)32-20)31-19-23-15-9-4-10-16-23/h2-16,20,24-28H,17-19H2,1H3/t20-,24-,25+,26+,27?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRAQXZMHYZXWBZ-XXPOFYIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H](C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4-Tri-O-benzyl-L-rhamnopyranose
Reactant of Route 2
2,3,4-Tri-O-benzyl-L-rhamnopyranose
Reactant of Route 3
2,3,4-Tri-O-benzyl-L-rhamnopyranose
Reactant of Route 4
2,3,4-Tri-O-benzyl-L-rhamnopyranose
Reactant of Route 5
2,3,4-Tri-O-benzyl-L-rhamnopyranose
Reactant of Route 6
2,3,4-Tri-O-benzyl-L-rhamnopyranose

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